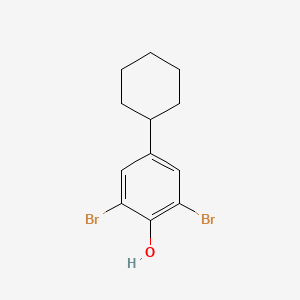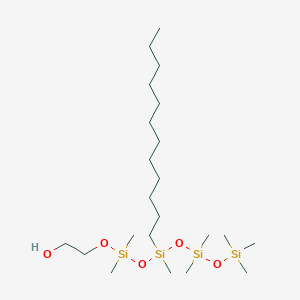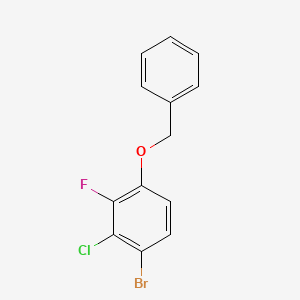
2,6-Dibromo-4-cyclohexylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-cyclohexylphenol: is an organic compound with the molecular formula C12H14Br2O and a molecular weight of 334.05 g/mol It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a cyclohexyl group at the 4 position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-cyclohexylphenol typically involves the bromination of 4-cyclohexylphenol. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions . The reaction is usually conducted in an organic solvent like dichloromethane or acetic acid, and the temperature is maintained at a controlled level to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of brominating agents, reaction time, and temperature. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-4-cyclohexylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding de-brominated phenol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like zinc dust or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2,6-diamino-4-cyclohexylphenol or 2,6-dithio-4-cyclohexylphenol.
Oxidation: Formation of 2,6-dibromo-4-cyclohexylquinone.
Reduction: Formation of 4-cyclohexylphenol.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-cyclohexylphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-dibromo-4-cyclohexylphenol involves its interaction with biological molecules and cellular pathways. The bromine atoms and phenol group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-phenoxyphenol
- 2,6-Dibromo-4-nitrophenol
Comparison: 2,6-Dibromo-4-cyclohexylphenol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
39206-23-0 |
|---|---|
Molekularformel |
C12H14Br2O |
Molekulargewicht |
334.05 g/mol |
IUPAC-Name |
2,6-dibromo-4-cyclohexylphenol |
InChI |
InChI=1S/C12H14Br2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI-Schlüssel |
OAAUVNKDYQXYEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)

![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)

![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)


![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)



![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)
